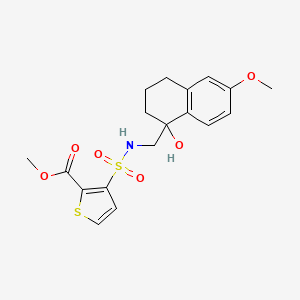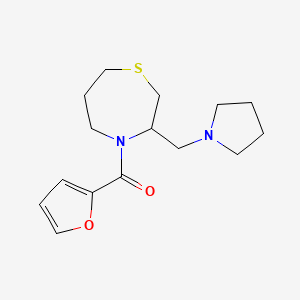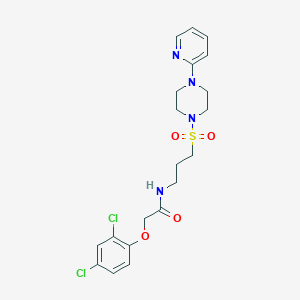![molecular formula C15H14ClNO B2827199 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 1272436-93-7](/img/structure/B2827199.png)
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol is a chemical compound known for its versatile applications in various fields of scientific research. It is a Schiff base ligand, which is typically formed by the condensation of a primary amine with an active carbonyl compound.
Vorbereitungsmethoden
The synthesis of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2,4-dimethylaniline under reflux conditions. The reaction mixture is typically refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to yield a yellow solid product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. The Schiff base ligand’s non-bonding electron pairs on the nitrogen atoms allow it to easily coordinate with metal ions. This coordination can lead to changes in the structural parameters and electronic properties of the resulting complexes, which can enhance their biological and photophysical activities .
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol can be compared with other similar Schiff base ligands, such as:
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has similar structural properties but differs in the position of the methyl groups on the phenyl ring.
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Another similar compound with different methyl group positions, leading to variations in its chemical and biological properties.
Eigenschaften
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIJJGPQGXSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)




![ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE](/img/structure/B2827125.png)
![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)
![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2827134.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)
